2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
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Overview
Description
“2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as protodeboronation of pinacol boronic esters2. Another method involves the reaction of 3-chloro-2-methylaniline with other reagents3. However, the exact synthesis process for “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction4. However, the specific molecular structure of “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” is not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported2. However, the specific chemical reactions involving “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “3-(2-Chlorophenyl)propionic acid” has a molecular weight of 184.6205. However, the specific physical and chemical properties of “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.Scientific Research Applications
Metabolic Studies and Spectroscopy
The use of 1H and 19F-nmr spectroscopy has provided insights into the metabolic pathways and urinary excretion of various substituted phenols, including compounds similar to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. These studies highlight the potential of nmr spectroscopy in constructing metabolic databases for xenobiotics, aiding in understanding structure-metabolism relationships (Bollard et al., 1996).
Environmental Impact Studies
Research on environmental pollutants, such as chlorophenyl derivatives, has focused on their effects on hepatic cytochrome P450 expression through nuclear receptors like the constitutive androstane receptor and pregnane X receptor. These studies provide a foundation for understanding the environmental and biological impacts of such compounds and their metabolites (Wyde et al., 2003).
Pharmacological Applications
Research on the pharmacological activities of various quinazolinones and other related compounds, including those with chlorophenyl substitutions, has contributed to the development of new therapeutic agents. These studies explore the potential hypnotic effects and other pharmacological properties of these compounds, guiding the design of new drugs with improved efficacy and safety profiles (Hisano et al., 1975).
Bioavailability and Metabolism
Investigations into the bioavailability and metabolism of chlorogenic acid, a compound structurally related to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, have revealed the significant role of gut microflora in its metabolic processes. These findings emphasize the complexity of bioavailability for such compounds and the importance of considering gut microbiota in their pharmacokinetics (Gonthier et al., 2003).
Chemosensory Research
The development of fluorescent chemosensors based on structural analogs of 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone showcases the application of such compounds in detecting various analytes. This research highlights the versatility of these compounds in creating sensitive and selective detection systems for a wide range of substances (Roy, 2021).
Safety And Hazards
The safety data sheet for a similar compound, 3-Chloro-2-methylaniline, indicates that it has acute toxicity, can cause skin corrosion and serious eye damage, and may cause respiratory sensitization3. However, the specific safety and hazards associated with “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not detailed in the available resources.
Future Directions
The future directions for research on “2’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone” are not specified in the available resources.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed and specific information, further research or consultation with a chemical expert is recommended.
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKYBBYHHUNLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644445 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898787-32-1 |
Source
|
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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